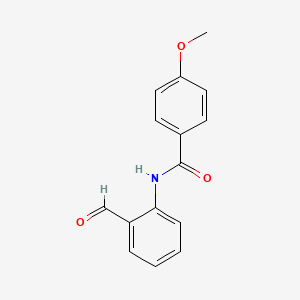

N-(2-Formylphenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

58754-35-1 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(2-formylphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C15H13NO3/c1-19-13-8-6-11(7-9-13)15(18)16-14-5-3-2-4-12(14)10-17/h2-10H,1H3,(H,16,18) |

InChI Key |

CUOSZEAVXBGPLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=O |

Origin of Product |

United States |

Reactivity and Advanced Transformations of N 2 Formylphenyl 4 Methoxybenzamide

Intramolecular Cyclization Reactions

The proximate aldehyde and amide functionalities in N-(2-Formylphenyl)-4-methoxybenzamide facilitate a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Oxidative Cyclization for 4H-3,1-Benzoxazin-4-one Formation

The oxidative cyclization of N-(2-formylphenyl)benzamides is a key method for synthesizing 4H-3,1-benzoxazin-4-one derivatives. In this transformation, the formyl group is oxidized to a carboxylic acid, which then undergoes a cyclodehydration reaction with the adjacent amide. While specific studies on this compound are not extensively detailed, the general mechanism is well-established for analogous substrates.

Recent advancements have demonstrated electrochemical methods for such cyclizations. For instance, the electrochemical oxidative cyclization of N-(2-vinylphenyl)amides can lead to the formation of benzoxazine structures under transition-metal-free and external-oxidant-free conditions. nih.gov Another approach involves the use of reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) to initiate oxidative cyclization, as seen in the synthesis of pyrrolo[1,2-a]quinazolin-5(1H)-ones from 2-(3-butenyl)quinazolin-4(3Н)-ones. beilstein-journals.orgnih.gov These methods highlight the potential pathways for the cyclization of this compound.

Chemoselective Intramolecular Wittig Reactions Leading to Benzofurans and Indoles

The intramolecular Wittig reaction offers a powerful tool for the synthesis of various heterocyclic compounds. organic-chemistry.org This reaction involves the interaction of a phosphonium ylide with a carbonyl group within the same molecule. wikipedia.org For substrates like this compound, this can be envisioned by converting the formyl group into a phosphonium ylide precursor, which can then react with the amide carbonyl.

However, the Wittig reaction with simple amides is challenging due to the resonance stabilization of the amide bond, which reduces the electrophilicity of the carbonyl carbon. sci-hub.se Successful intramolecular Wittig reactions involving amides often require specific structural features that disrupt this resonance. sci-hub.se Alternative strategies, such as the Horner-Wittig reaction using β-N-acylaminoalkyldiphenylphosphine oxides, have been developed to synthesize N-allyl amides. rsc.org These approaches could potentially be adapted for the transformation of this compound to generate indole or related heterocyclic structures.

Annulation Reactions

Annulation reactions are crucial for constructing cyclic molecules. This compound and its derivatives can participate in various transition-metal-catalyzed annulation processes to yield complex polycyclic systems.

Rhodium(III)-Catalyzed [4+3] Annulation with Gem-Difluorocyclopropenes

Rhodium(III)-catalyzed annulation reactions have emerged as a powerful method for the synthesis of seven-membered rings. While direct examples with this compound are not prominent, related structures like N-sulfonyl 2-aminobenzaldehydes undergo Rh(III)-catalyzed annulation with olefins to produce dihydroquinolines and quinolines. doi.org This suggests the potential for the formyl group in this compound to act as a directing group in similar C-H activation and annulation cascades. The use of gem-difluorocyclopropenes in such reactions could provide access to difluorinated seven-membered heterocyclic compounds. researchgate.net

Rhodium-Catalyzed (4+1) Annulation with Aroyl Sulfoxonium Ylides Towards Indolones

Rhodium-catalyzed [4+1] annulation reactions provide an efficient route to five-membered rings. A notable example is the reaction between aroyl sulfoxonium ylides and anthranils, which proceeds through an initial [4+1] annulation to form N-(2-formylphenyl) indolones. acs.orgnih.gov This intermediate then undergoes further transformation to yield 10H-indolo[1,2-a]indol-10-one derivatives. acs.orgnih.gov This reaction highlights a pathway where a molecule with a similar structural motif to this compound is formed in situ and then cyclizes.

Similarly, Rh(III)-catalyzed C–H annulation of arylhydrazines with sulfoxonium ylides has been developed for the synthesis of 2-arylindoles. nih.gov Palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides also offers a route to indolines. rsc.org These examples underscore the utility of sulfoxonium ylides as one-carbon components in annulation reactions to construct indole and indolone scaffolds from substrates bearing the 2-aminobenzaldehyde (B1207257) framework.

Other Selective Organic Transformations

Beyond cyclization and annulation, the functional groups of this compound can undergo other selective transformations. The amide bond, typically robust, can be activated for various reactions. nih.gov For instance, selective N-formylation of amides can be achieved using carbon dioxide and hydrosilanes with a zinc catalyst. rsc.orgresearchgate.net

The chemoselective transformation of amides is an area of active research. organic-chemistry.org For example, β-amido ynones can be converted to different quinolone products depending on the reaction conditions, demonstrating the possibility of selectively cleaving C–O or C–N bonds. organic-chemistry.org Such selective activation strategies could potentially be applied to this compound to achieve novel transformations that go beyond the reactivity of the formyl group.

Table of Reaction Products and Intermediates

| Reaction Type | Starting Material Analogue | Key Reagent/Catalyst | Product/Intermediate |

|---|---|---|---|

| Oxidative Cyclization | N-(2-vinylphenyl)amides | Electrochemical | Benzoxazines |

| [4+3] Annulation | N-sulfonyl 2-aminobenzaldehydes | Rh(III) catalyst, Olefins | (Dihydro)quinolines |

| [4+1] Annulation | Anthranils | Rhodium catalyst, Aroyl sulfoxonium ylides | N-(2-formylphenyl) indolones |

| [4+1] Annulation | (2-aminophenyl)methanols | Palladium catalyst, Sulfoxonium ylides | Indolines |

| N-Formylation | Amides | CO2, Hydrosilanes, Zn(OAc)2/phen | N-formylated amides |

Mechanistic Investigations of Reactions Involving N 2 Formylphenyl 4 Methoxybenzamide

Proposed Catalytic Cycles (e.g., Nickel(0)/Nickel(II) Catalysis, Rhodium(III) Catalysis)

The intramolecular reactions of N-(2-Formylphenyl)-4-methoxybenzamide can be facilitated by transition metal catalysts, with Nickel(0)/Nickel(II) and Rhodium(III) systems being prominent examples. These catalytic cycles offer pathways to complex heterocyclic structures through carefully orchestrated sequences of elementary steps.

Nickel(0)/Nickel(II) Catalysis:

A plausible catalytic cycle for the intramolecular cyclization of this compound mediated by a Nickel(0) catalyst is depicted below. This proposed mechanism draws parallels with established nickel-catalyzed processes involving amides and aldehydes. The cycle is initiated by the oxidative addition of the C-H bond of the formyl group to a Ni(0) species, forming a Ni(II) hydride intermediate. Subsequent coordination of the amide oxygen to the nickel center, followed by migratory insertion of the formyl group into the Ni-H bond, leads to a nickelacycle. Reductive elimination from this intermediate would then yield the cyclized product and regenerate the active Ni(0) catalyst.

| Step | Description | Intermediate |

| 1 | Oxidative addition of the aldehyde C-H bond to Ni(0) | Ni(II)-H species |

| 2 | Coordination of the amide oxygen to the Ni(II) center | Bidentate Ni(II) complex |

| 3 | Migratory insertion of the carbonyl into the Ni-H bond | Nickelacycle |

| 4 | Reductive elimination | Cyclized product + Ni(0) |

This proposed cycle highlights the versatility of nickel in mediating C-H activation and subsequent intramolecular bond formation. The precise nature of the ligands on the nickel center would play a crucial role in modulating the reactivity and efficiency of the catalytic process.

Rhodium(III) Catalysis:

Rhodium(III) catalysis is particularly effective for C-H activation and annulation reactions. For this compound, a proposed Rh(III)-catalyzed intramolecular annulation could lead to the formation of isoquinolone derivatives. The catalytic cycle is thought to commence with the coordination of the amide to the Rh(III) center, followed by a concerted metalation-deprotonation event to form a rhodacycle intermediate. Subsequent intramolecular coordination and insertion of the aldehyde would lead to a seven-membered rhodacycle. From this intermediate, β-hydride elimination and reductive elimination would furnish the final product and regenerate the active Rh(III) catalyst. beilstein-journals.orgresearchgate.netnih.gov

| Step | Description | Intermediate |

| 1 | Coordination of the amide and C-H activation | Five-membered rhodacycle |

| 2 | Intramolecular coordination of the aldehyde | Bicyclic rhodium complex |

| 3 | Migratory insertion of the aldehyde | Seven-membered rhodacycle |

| 4 | β-Hydride elimination and reductive elimination | Isoquinolone derivative + Rh(III) |

This catalytic cycle is a testament to the power of Rh(III) in orchestrating complex transformations involving multiple bond-forming events within a single catalytic loop.

Identification and Role of Key Intermediates (e.g., α-Carbonyl Aldehyde)

While the term "α-carbonyl aldehyde" as a specific intermediate in reactions of this compound is not prominently featured in the literature, the concept of key reactive intermediates is central to understanding the mechanistic pathways. In the context of the proposed catalytic cycles, the metallacycle intermediates (both nickelacycles and rhodacycles) are the pivotal species that dictate the course of the reaction.

These cyclic intermediates bring the reactive functionalities (the formyl group and the amide) into close proximity, thereby facilitating the intramolecular bond formation. The stability and reactivity of these metallacycles are influenced by factors such as the nature of the metal, its oxidation state, and the ligand sphere. For instance, the five-membered rhodacycle formed during Rh(III) catalysis is a key intermediate that directs the subsequent C-H activation and annulation steps.

In phosphine-catalyzed reactions, zwitterionic intermediates, such as phosphonium enolates or ylides, are the key players. These species are generated through the nucleophilic attack of the phosphine on an electrophilic center and are responsible for the subsequent bond-forming events.

Studies on Site-Selectivity, Diastereoselectivity, and Regiochemistry

The concepts of site-selectivity, diastereoselectivity, and regiochemistry are critical in the synthesis of complex molecules from substrates like this compound, which possesses multiple reactive sites.

Site-Selectivity: In transition metal-catalyzed reactions, the directing group ability of the amide functionality plays a crucial role in determining site-selectivity. The amide can direct the metal catalyst to a specific C-H bond, thereby ensuring that the reaction occurs at the desired position. In the case of this compound, the amide group would likely direct the catalyst to the ortho C-H bond of the benzoyl group, leading to the formation of a five-membered metallacycle.

Diastereoselectivity: In reactions where new stereocenters are formed, controlling the diastereoselectivity is paramount. For instance, in the intramolecular cyclization of this compound, a new stereocenter could be generated at the carbon atom of the former formyl group. The diastereoselectivity of this process would be influenced by the geometry of the key metallacycle intermediate and the steric interactions between the substituents. The choice of catalyst and ligands can often be used to tune the diastereoselectivity of a reaction.

Regiochemistry: Regiochemistry refers to the control of the orientation of bond formation. In the context of annulation reactions involving this compound, regiochemistry would determine which atoms of the reacting partners are connected. For example, in a [4+2] annulation, the regiochemistry would be dictated by the electronic and steric properties of the reacting partners and the nature of the catalyst. The regioselectivity of phosphine-catalyzed annulations can be particularly sensitive to the nature of the phosphine catalyst, with different phosphines sometimes leading to different regioisomers. nih.gov

Detailed Reaction Pathway Analysis (e.g., 1,4-Addition of Phosphine)

While a direct 1,4-addition of phosphine to the aromatic system of this compound is unlikely, phosphines can act as potent nucleophilic catalysts to initiate intramolecular reactions. A plausible phosphine-catalyzed intramolecular cyclization could proceed via the following pathway:

Nucleophilic Attack: The reaction would commence with the nucleophilic attack of a tertiary phosphine on the electrophilic carbon atom of the formyl group. This would generate a zwitterionic phosphonium alkoxide intermediate.

Intramolecular Cyclization: The negatively charged oxygen atom of the alkoxide would then act as an internal nucleophile, attacking the electrophilic carbon atom of the amide carbonyl group. This intramolecular cyclization would lead to the formation of a five-membered ring containing a phosphonium ylide.

Proton Transfer and Elimination: A subsequent proton transfer and elimination of the phosphine catalyst would then yield the final cyclized product, a phthalide derivative.

This proposed pathway is an example of how phosphine catalysis can be harnessed to promote intramolecular bond formation through the generation of reactive zwitterionic intermediates. The efficiency of this process would be highly dependent on the nature of the phosphine catalyst, with more nucleophilic phosphines generally being more effective.

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of phosphine on the aldehyde | Zwitterionic phosphonium alkoxide |

| 2 | Intramolecular nucleophilic attack on the amide carbonyl | Five-membered cyclic intermediate |

| 3 | Proton transfer and elimination of phosphine | Phthalide derivative |

Computational Chemistry Approaches in the Study of N 2 Formylphenyl 4 Methoxybenzamide

Density Functional Theory (DFT) Investigations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to probe the electronic properties of molecules. nih.gov For N-(2-Formylphenyl)-4-methoxybenzamide, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), can provide a detailed understanding of its geometry and electronic landscape. nih.gov

Once the optimized geometry is obtained, a wealth of electronic data can be extracted. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the formyl and amide groups are expected to be regions of high negative potential, indicating their susceptibility to electrophilic attack. Conversely, the amide hydrogen would represent a region of positive potential.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich 4-methoxybenzamide (B147235) ring, while the LUMO may be concentrated around the electron-withdrawing formylphenyl moiety.

Table 1: Representative DFT-Calculated Properties of Aromatic Amides

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical stability and reactivity |

Note: These values are illustrative and based on typical findings for structurally related benzamide (B126) derivatives.

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations track the movements of atoms over time, providing a view of the molecule's flexibility and conformational preferences in different environments, such as in a solvent. nih.govacs.org

The simulations can also shed light on intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes. acs.org The formyl and amide groups of this compound are capable of forming hydrogen bonds, which can be critical in biological systems. MD studies can quantify the strength and lifetime of these bonds. mdpi.com

Table 2: Conformational Data for Aromatic Amides from Molecular Dynamics

| Dihedral Angle | Description | Common Conformations |

|---|---|---|

| O=C-N-C | Amide Bond Torsion | Primarily trans, with a high rotational barrier. |

| C-C-N-H | Phenyl-Amide Torsion | Influences the relative orientation of the rings. |

Note: The specific angles and energy barriers would require a dedicated MD simulation for this compound.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, the presence of the ortho-formyl group adjacent to the amide linkage presents the possibility of intramolecular cyclization reactions.

Theoretical studies can model these reactions, for example, by treating the molecule with an acid or base catalyst in the computational model. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction feasibility and kinetics.

For instance, the acid-catalyzed cyclization of o-hydroxyphenyl propargylamines to form benzofurans has been studied computationally, providing a precedent for similar investigations into the reactions of this compound. acs.org Such studies would involve locating the transition state structure for the key bond-forming step. The geometry and vibrational frequencies of the transition state are critical for confirming its identity and for more advanced calculations of reaction rate constants.

Table 3: Illustrative Reaction Energetics from Theoretical Studies

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +20 to +30 |

| 3 | Intermediate | +5 to +10 |

| 4 | Transition State 2 | +15 to +25 |

Note: This table provides a hypothetical energy profile for a multi-step reaction and is not based on actual calculations for this compound.

Applications in Complex Molecule Synthesis and Methodology Development

Role as a Versatile Building Block for Diverse Heterocyclic Systems

The bifunctional nature of N-(2-Formylphenyl)-4-methoxybenzamide, containing both an electrophilic aldehyde and a nucleophilic amide nitrogen (after potential tautomerization or under basic conditions), makes it a conceptually ideal starting material for the synthesis of a variety of heterocyclic systems through intramolecular cyclization reactions.

Potential Heterocyclic Syntheses:

Quinazolinones: Through an intramolecular reaction between the formyl group and the amide nitrogen, potentially followed by an oxidation step, the synthesis of quinazolinone scaffolds could be envisioned. This transformation would likely require specific reaction conditions to facilitate the cyclization and subsequent aromatization.

Phthalazinones: While less direct, modifications of the formyl group or the use of specific reagents could potentially lead to the formation of phthalazinone derivatives.

Other Fused Heterocycles: Depending on the reaction partners, the formyl and amide functionalities could participate in condensation reactions to form various other fused nitrogen-containing heterocyclic systems.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Key Transformation | Potential Reagents/Conditions |

| Quinazolinones | Intramolecular Cyclization/Oxidation | Base or acid catalysis, Oxidizing agent |

| Phthalazinones | Rearrangement/Cyclization | To be determined by specific synthetic route |

| Fused N-Heterocycles | Condensation with bifunctional reagents | Acid or base catalysis |

Contributions to C-H Functionalization Strategies in Organic Synthesis

The amide functionality within this compound can theoretically act as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds, typically at the ortho-position to the directing group.

Theoretical C-H Functionalization Applications:

Ortho-Acylation/Alkylation: The amide could direct a transition metal catalyst (e.g., Palladium, Rhodium) to the ortho C-H bond of the 4-methoxybenzamide (B147235) ring, enabling the introduction of acyl or alkyl groups.

Ortho-Arylation: Similarly, cross-coupling reactions with aryl halides or their equivalents could lead to the formation of biaryl structures.

Intramolecular C-H Functionalization: The formyl group itself, or a derivative thereof, could act as an internal coupling partner. For instance, after conversion of the aldehyde to an alkene, an intramolecular C-H olefination could lead to the formation of a new cyclic structure.

Table 2: Potential C-H Functionalization Reactions Directed by the Amide Group

| C-H Functionalization Type | Coupling Partner | Potential Catalyst | Resulting Structure |

| Ortho-Acylation | Acylating Agent | Palladium(II) or Rhodium(III) | Ortho-acyl-N-(2-formylphenyl)-4-methoxybenzamide |

| Ortho-Alkylation | Alkylating Agent | Palladium(II) or Rhodium(III) | Ortho-alkyl-N-(2-formylphenyl)-4-methoxybenzamide |

| Ortho-Arylation | Aryl Halide | Palladium(II) | Ortho-aryl-N-(2-formylphenyl)-4-methoxybenzamide |

| Intramolecular Olefination | Internal Alkene | Palladium(II) | Fused polycyclic system |

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thus minimizing waste and saving resources. The functionalities present in this compound make it a plausible candidate for participation in such reactions.

Postulated MCR and Cascade Applications:

Ugi and Passerini-type Reactions: The aldehyde group is a key component in both the Ugi and Passerini multi-component reactions. In these contexts, this compound could serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide (in the Ugi reaction) or a carboxylic acid and an isocyanide (in the Passerini reaction) to generate complex acyclic structures.

Cascade Reactions: A reaction could be initiated at the formyl group, for example, a Knoevenagel condensation, with the resulting intermediate poised to undergo a subsequent intramolecular cyclization involving the amide nitrogen. This would constitute a cascade process leading to the rapid assembly of a complex heterocyclic scaffold.

Table 3: Potential Multi-Component and Cascade Reactions

| Reaction Type | Role of this compound | Other Components | Potential Product Class |

| Ugi Reaction | Aldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Aldehyde | Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Cascade Reaction | Bifunctional Starting Material | Activated Methylene Compound | Fused Heterocycle |

Structure Reactivity Relationships and Analogous Compounds

Impact of Substituent Effects on Reaction Outcomes and Selectivity

The substituents on the aromatic rings of N-(2-Formylphenyl)-4-methoxybenzamide play a pivotal role in modulating its reactivity and influencing the selectivity of reactions. These effects can be broadly categorized as electronic and steric in nature. The 4-methoxy group on the benzoyl moiety is an electron-donating group, which can influence the electron density of the amide carbonyl. Conversely, the formyl group on the N-phenyl ring is an electron-withdrawing group, impacting the nucleophilicity of the amide nitrogen.

The interplay of these substituent effects is particularly evident in intramolecular cyclization reactions, a common transformation for this class of compounds. The electronic nature of substituents can either facilitate or hinder the desired cyclization pathway. For instance, electron-donating groups on the N-phenyl ring can enhance the nucleophilicity of a reacting group, while electron-withdrawing groups can favor reactions proceeding through an electrophilic pathway.

Steric hindrance, arising from bulky substituents near the reactive centers, can also significantly impact reaction outcomes. researchgate.net In the case of this compound, the ortho positioning of the formyl group can create steric crowding, which may favor the formation of specific constitutional isomers or stereoisomers.

The following table summarizes the expected impact of various substituents on the reactivity of N-(2-formylphenyl)benzamide derivatives in hypothetical intramolecular reactions.

| Substituent on N-phenyl ring | Electronic Effect | Expected Impact on a Nucleophilic Attack on the Formyl Group | Expected Impact on an Electrophilic Attack on the N-phenyl ring |

| -NO2 (at para-position) | Strong Electron-Withdrawing | Increased reactivity of the formyl group | Deactivation of the ring |

| -Cl (at para-position) | Electron-Withdrawing (inductive), Weakly Donating (resonance) | Slightly increased reactivity of the formyl group | Weak deactivation of the ring |

| -CH3 (at para-position) | Electron-Donating | Slightly decreased reactivity of the formyl group | Activation of the ring |

| -OCH3 (at para-position) | Strong Electron-Donating | Decreased reactivity of the formyl group | Strong activation of the ring |

Comparative Studies with Positional Isomers (e.g., N-(3-Formylphenyl)-4-methoxybenzamide)

A comparative analysis of this compound with its positional isomer, N-(3-Formylphenyl)-4-methoxybenzamide, reveals significant differences in their chemical behavior, primarily stemming from the spatial relationship between the formyl and amide groups.

The most profound distinction lies in the potential for intramolecular interactions. In this compound, the ortho-formyl group is suitably positioned to engage in intramolecular hydrogen bonding with the amide N-H proton. This interaction can lead to a more planar and rigid conformation, which can, in turn, influence its reactivity and spectroscopic properties. Such intramolecular hydrogen bonding is not feasible in the meta-isomer, N-(3-Formylphenyl)-4-methoxybenzamide, where the formyl group is distant from the amide linkage. nih.govnih.gov

This difference in conformational preference can have a direct impact on their reactivity. For instance, reactions that require the participation of the amide N-H proton might be hindered in the ortho-isomer due to its involvement in hydrogen bonding. Conversely, the proximity of the formyl and amide groups in the ortho-isomer can facilitate intramolecular cyclization reactions that are not possible for the meta-isomer.

Spectroscopically, the presence of intramolecular hydrogen bonding in the ortho-isomer would be expected to cause a downfield shift of the amide proton signal in its ¹H NMR spectrum compared to the meta-isomer. Similarly, the vibrational frequency of the N-H bond in the IR spectrum would likely be at a lower wavenumber for the ortho-isomer.

The directing effects of the formyl group in electrophilic aromatic substitution reactions would also differ. The formyl group is a deactivating, meta-directing group. chemistrysteps.commasterorganicchemistry.com Therefore, in N-(3-Formylphenyl)-4-methoxybenzamide, further substitution on the N-phenyl ring would be directed to the positions ortho and para to the amide group (and meta to the formyl group), assuming the amide group's directing effect dominates. In contrast, for the ortho-isomer, the directing effects of the amide and formyl groups would be in opposition for some positions, potentially leading to mixtures of products.

Investigation of Structural Analogs and Their Divergent Synthetic Utility

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of heterocyclic compounds. By modifying the functional groups or their positions, structural analogs can be designed to exhibit divergent synthetic utility, leading to the formation of distinct classes of molecules.

A prominent example of this divergent utility is the synthesis of isoindolinones and quinazolines. N-(2-Formylphenyl)benzamides are excellent precursors for the synthesis of isoindolinones. nih.govchemistrysteps.com The intramolecular reaction between the amide nitrogen and the ortho-formyl group, typically under reductive conditions, leads to the formation of the five-membered lactam ring characteristic of the isoindolinone core. The nature of the substituents on the benzamide (B126) moiety can influence the ease of this cyclization and the properties of the resulting isoindolinone.

Conversely, structural analogs where the ortho-formyl group is replaced with an amino group, such as 2-aminobenzamides, are key intermediates in the synthesis of quinazolines. masterorganicchemistry.commdpi.commasterorganicchemistry.comnih.govmdpi.com The reaction of a 2-aminobenzamide with an aldehyde or a derivative thereof leads to the construction of the six-membered dihydropyrimidine ring fused to the benzene ring, which upon oxidation yields the aromatic quinazoline system.

The following table illustrates the divergent synthetic pathways of two closely related structural analogs.

| Starting Material | Key Functional Groups | Reagents and Conditions | Major Product Class |

| This compound | ortho-Formyl and Amide | Reductive amination (e.g., NaBH4, H₂) | Isoindolinones |

| 2-Amino-N-(aryl)benzamide | ortho-Amino and Amide | Aldehyde, Oxidant | Quinazolines |

This highlights how a subtle change in the ortho-substituent on the N-phenyl ring—from a formyl group to an amino group—completely alters the synthetic trajectory, leading to the formation of different and valuable heterocyclic systems. This divergent utility underscores the importance of strategic functional group placement in the design of synthetic intermediates.

Q & A

Q. How can the synthesis of N-(2-Formylphenyl)-4-methoxybenzamide be optimized for reproducibility and yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide coupling and formyl group introduction. Key steps:

- Amide Formation : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid intermediate, followed by reaction with 2-formylaniline. This minimizes side reactions and improves yield .

- Catalytic Systems : Cobalt-catalyzed aminocarbonylation under visible light can enhance efficiency, as demonstrated in analogous benzamide syntheses .

- Purification : Column chromatography on silica gel is common, but decomposition risks necessitate careful solvent selection (e.g., ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR identify aromatic protons (δ 6.5–8.5 ppm) and the formyl group (δ ~9.8 ppm). 2D NMR (COSY, HSQC) resolves structural ambiguities .

- IR Spectroscopy : Stretching vibrations for the amide (1630–1680 cm) and formyl (1700–1750 cm) groups confirm functional groups .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calculated for CHNO: 256.0974) .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies on similar benzamides (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show:

- Acidic Conditions (pH < 5) : Rapid hydrolysis of amide bonds due to protonation of the carbonyl oxygen, leading to degradation .

- Neutral to Basic Conditions (pH 6–9) : Greater stability, with <20% degradation over 24 hours. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound?

Methodological Answer:

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-311G**) models electron distribution, HOMO-LUMO gaps, and Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Docking : AutoDock or Schrödinger Suite assesses binding affinity to targets (e.g., enzymes), using crystal structures from databases like PDB. The formyl group may participate in hydrogen bonding with active-site residues .

- MD Simulations : GROMACS or AMBER evaluates conformational stability in solvent (e.g., water, DMSO) over nanosecond timescales .

Q. How can the reactivity of the amide group in this compound be enhanced for derivatization?

Methodological Answer:

- Supramolecular Activation : Encapsulation in palladium-based molecular cages induces steric strain, twisting the amide bond and increasing reactivity by up to 14-fold. This facilitates nucleophilic acyl substitutions under mild conditions .

- Protection/Deprotection Strategies : Temporarily protect the formyl group with ethylene glycol to prevent side reactions during amide functionalization (e.g., alkylation) .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Meta-Analysis : Compare datasets using tools like RevMan for heterogeneity assessment. Confounding factors (e.g., assay pH, solvent purity) often explain discrepancies .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with trifluoromethyl) and test against isogenic cell lines to isolate key pharmacophores .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Methodological Considerations for Experimental Design

Q. How to design a robust protocol for studying the compound’s photophysical properties?

Methodological Answer:

- Fluorescence Quenching Studies : Titrate with metal ions (e.g., Pb) in buffered solutions (pH 7.4) and measure emission spectra (λ = 280 nm, λ = 350–450 nm). Correct for inner-filter effects using reference standards .

- Quantum Yield Calculation : Use quinine sulfate in 0.1 M HSO (Φ = 0.54) as a reference. Ensure degassing to minimize oxygen quenching .

Q. What are best practices for scaling up synthesis without compromising purity?

Methodological Answer:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., amide coupling). Residence time optimization reduces byproduct formation .

- In-Line Analytics : PAT (Process Analytical Technology) tools like FTIR or HPLC monitor reaction progression in real time .

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) with controlled cooling rates to enhance crystal purity .

Data Contradiction Analysis and Troubleshooting

Q. How to address inconsistencies in reported NMR chemical shifts?

Methodological Answer:

Q. Why do some studies report poor biological activity despite high in vitro binding affinity?

Methodological Answer:

- Membrane Permeability : LogP calculations (e.g., using MarvinSuite) may indicate poor cellular uptake. Modify substituents to balance hydrophobicity (optimal LogP 2–3) .

- Metabolic Instability : Incubate with liver microsomes to identify rapid degradation. Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.